molecular formula C22H21OPS B14435610 (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone CAS No. 82971-78-6

(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14435610
CAS No.: 82971-78-6
M. Wt: 364.4 g/mol
InChI Key: AZZFBQARISLQHR-UHFFFAOYSA-N
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Description

(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone is a chemical compound known for its unique structure and properties. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is particularly significant in the field of photochemistry due to its ability to initiate polymerization reactions upon exposure to light.

Preparation Methods

The synthesis of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves several steps. One common synthetic route includes the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves the absorption of light, leading to the generation of reactive species that initiate polymerization. Upon exposure to UV light, the compound undergoes homolytic cleavage to form free radicals. These radicals then react with monomers to form polymer chains. The molecular targets include the double bonds in monomers, and the pathways involved are primarily radical polymerization pathways .

Comparison with Similar Compounds

(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and efficiency in initiating polymerization reactions under UV light .

Properties

CAS No.

82971-78-6

Molecular Formula

C22H21OPS

Molecular Weight

364.4 g/mol

IUPAC Name

diphenylphosphinothioyl-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C22H21OPS/c1-16-14-17(2)21(18(3)15-16)22(23)24(25,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

AZZFBQARISLQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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